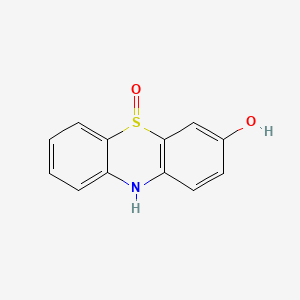![molecular formula C17H17F4NO4 B12055222 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a substituted Meldrum’s acid derivative. This compound is notable for its unique structure, which includes a spirocyclic framework and a perfluoropyridinyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Cycloreversion: This reaction forms fluoro(hetero)aryl ketene, which can efficiently couple with nucleophiles.
Substitution Reactions: The perfluoropyridinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of highly fluorinated derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are fluorinated α-fluoro(hetero)aryl acetic acid derivatives .
Scientific Research Applications
3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Biology: The compound’s fluorinated derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the formation of fluoro(hetero)aryl ketene through cycloreversion . This intermediate can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione include other substituted Meldrum’s acid derivatives, such as:
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(5-Methyl-2-furyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3-Methyl-2-thienyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione
The uniqueness of this compound lies in its specific perfluoropyridinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17F4NO4 |
|---|---|
Molecular Weight |
375.31 g/mol |
IUPAC Name |
3-propyl-3-(2,3,5,6-tetrafluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H17F4NO4/c1-2-6-17(9-10(18)12(20)22-13(21)11(9)19)14(23)25-16(26-15(17)24)7-4-3-5-8-16/h2-8H2,1H3 |
InChI Key |
OJBHZVGQJBBEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=NC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




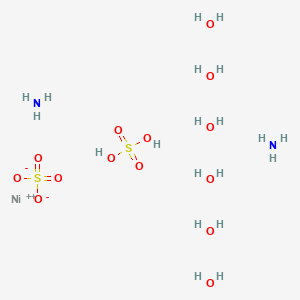
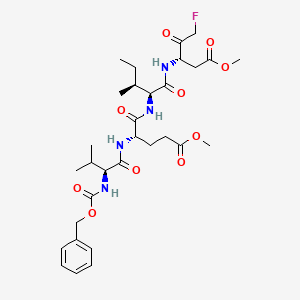

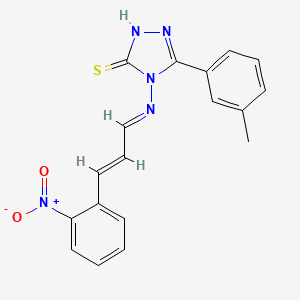
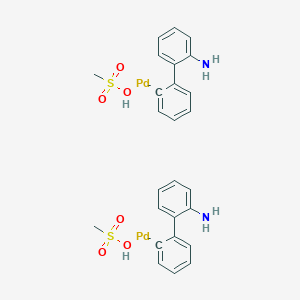
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
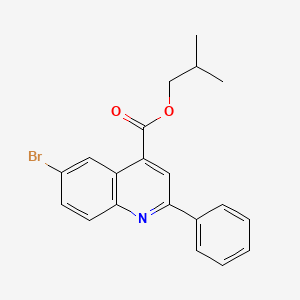
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
